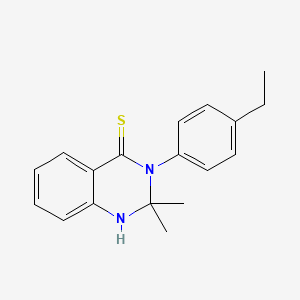

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione

CAS No.: 823195-54-6

Cat. No.: VC15888049

Molecular Formula: C18H20N2S

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823195-54-6 |

|---|---|

| Molecular Formula | C18H20N2S |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 3-(4-ethylphenyl)-2,2-dimethyl-1H-quinazoline-4-thione |

| Standard InChI | InChI=1S/C18H20N2S/c1-4-13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)19-18(20,2)3/h5-12,19H,4H2,1-3H3 |

| Standard InChI Key | DMNAUAIUCMOVPK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C |

Introduction

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. This particular compound has gained attention for its potential therapeutic applications and serves as a scaffold for further drug development.

Synthesis of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione

The synthesis of this compound typically involves the reaction of substituted anilines with α,β-unsaturated carbonyl compounds or other electrophiles. The mechanism usually involves nucleophilic attack by the amine on the carbonyl carbon followed by cyclization to form the quinazoline ring. The thione functionality is introduced through subsequent reactions involving thioketones or thioureas.

Synthesis Steps:

-

Starting Materials: Substituted anilines and α,β-unsaturated carbonyl compounds.

-

Reaction conditions often involve heating in appropriate solvents like ethanol or DMF.

-

Catalysts such as acid or base may be used depending on the specific reaction conditions.

-

Chemical Reactions Involving Thiones

Quinazolines with thione functionalities can undergo various chemical reactions typical for this class:

Types of Reactions:

| Reaction Type | Description |

|---|---|

| Alkylation | Addition of alkyl groups using alkyl halides in basic conditions |

| Acylation | Introduction of acyl groups from acetyl chloride under acidic conditions |

| Hydrolysis | Conversion back to oxo-form under acidic or basic conditions |

These modifications are crucial for enhancing biological activity or selectivity against specific targets in medicinal chemistry.

Biological Activities and Potential Applications

Quinazolines exhibit significant activity against inflammatory mediators like tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory processes. This suggests potential applications in treating pain and inflammation-related disorders.

Potential Therapeutic Areas:

-

Pain Management: Due to its interaction with pain pathways.

-

Studies indicate that derivatives can act as analgesics by modulating nociceptive signals.

-

-

Anti-Inflammatory Therapy: By inhibiting pro-inflammatory cytokines such as TNF-α.

-

Research continues into how these compounds might reduce inflammation without severe side effects associated with traditional NSAIDs.

-

Given its structural features and biological profile, ongoing research aims at optimizing this scaffold for improved efficacy and safety profiles across various therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume